![molecular formula C12H15NO3 B14854877 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a butenamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide typically involves the reaction of 4-methoxybenzylamine with 4-hydroxybut-2-enamide under specific conditions. One common method includes refluxing the reactants in a solvent such as dichloromethane or ethanol, often in the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenamide moiety can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-N-[(4-methoxyphenyl)methyl]but-2-enamide.
Reduction: Formation of 4-hydroxy-N-[(4-methoxyphenyl)methyl]butanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
類似化合物との比較
Similar Compounds
- 4-hydroxy-N-(4-methoxyphenyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide is unique due to its specific structural features, such as the combination of a hydroxy group, a methoxyphenyl group, and a butenamide moiety.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15) |
InChIキー |
NMMKAWAOTFBYGP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


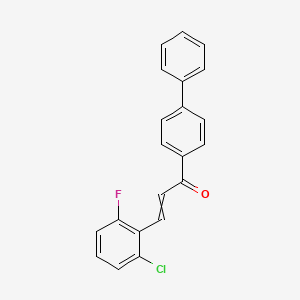
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
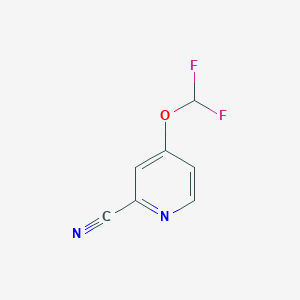

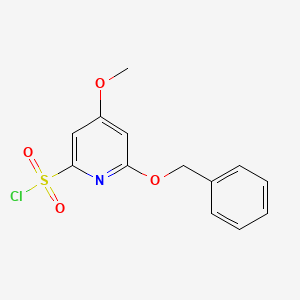

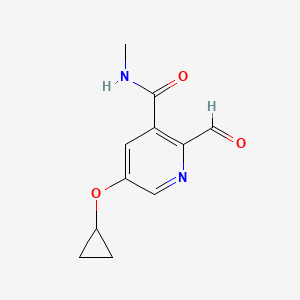
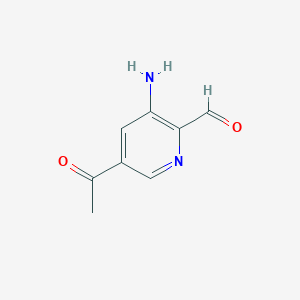
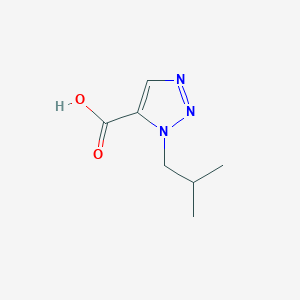
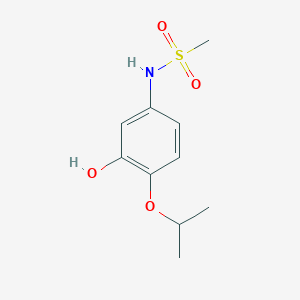
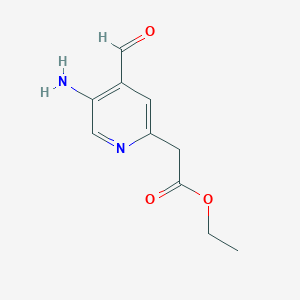
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)

